S-(4-Chlorophenyl) diphenylphosphinothioate
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Overview
Description
S-(4-Chlorophenyl) diphenylphosphinothioate: is an organophosphorus compound characterized by the presence of a phosphinothioate group bonded to a 4-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(4-Chlorophenyl) diphenylphosphinothioate typically involves the reaction of diphenylphosphine oxide with 4-chlorobenzenesulfinic acid. The reaction is carried out under nitrogen atmosphere at room temperature using solvents such as chloroform or tetrahydrofuran (THF). The reaction mixture is stirred for a specific period, and the product is purified by flash column chromatography .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: S-(4-Chlorophenyl) diphenylphosphinothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinothioate group to phosphine.
Substitution: The compound can participate in substitution reactions, where the 4-chlorophenyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds are used under anhydrous conditions.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphinothioates depending on the nucleophile used.
Scientific Research Applications
S-(4-Chlorophenyl) diphenylphosphinothioate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of S-(4-Chlorophenyl) diphenylphosphinothioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The phosphinothioate group is crucial for its binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context .
Properties
CAS No. |
21081-94-7 |
---|---|
Molecular Formula |
C18H14ClOPS |
Molecular Weight |
344.8 g/mol |
IUPAC Name |
1-chloro-4-diphenylphosphorylsulfanylbenzene |
InChI |
InChI=1S/C18H14ClOPS/c19-15-11-13-18(14-12-15)22-21(20,16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14H |
InChI Key |
VOQSHJCVOFORGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)SC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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